tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate

Lipophilicity Drug design Physicochemical property

tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate (CAS 2228121-53-5) is a carbamate derivative featuring a cyclobutyl ring substituted with a 1,2-dihydroxyethyl moiety and a tert-butyl (Boc) protective group. It is a white solid soluble in organic solvents such as ethanol and dimethyl sulfoxide, with a molecular formula of C11H21NO4, a molecular weight of 231.29 g/mol, a calculated XLogP3-AA of 0.9, three hydrogen bond donors, and a topological polar surface area of 78.8 Ų.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 2228121-53-5
Cat. No. B6606509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate
CAS2228121-53-5
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C(CO)O
InChIInChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)8(14)7-13/h8,13-14H,4-7H2,1-3H3,(H,12,15)
InChIKeyUFHWXFDYSQKGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate: A Unique Vicinal Diol-Containing Cyclobutyl Carbamate Building Block


tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate (CAS 2228121-53-5) is a carbamate derivative featuring a cyclobutyl ring substituted with a 1,2-dihydroxyethyl moiety and a tert-butyl (Boc) protective group. It is a white solid soluble in organic solvents such as ethanol and dimethyl sulfoxide, with a molecular formula of C11H21NO4, a molecular weight of 231.29 g/mol, a calculated XLogP3-AA of 0.9, three hydrogen bond donors, and a topological polar surface area of 78.8 Ų [1]. This compound belongs to a class of N-Boc-protected amino alcohols that serve as versatile intermediates in medicinal chemistry and organic synthesis, where the vicinal diol enables further chemical derivatization.

Why Closely Related Cycloalkyl Carbamate Analogs Cannot Be Interchanged with tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate


While tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate (CAS 1522241-83-3) and tert-butyl N-[1-(1,2-dihydroxyethyl)cyclohexyl]carbamate (CAS 2228112-79-4) share the identical diol‑carbamate functional groups, the size and ring strain of the cycloalkyl moiety significantly modulate key physicochemical properties. Computed logP values differ by up to 1.2 log units between the cyclopropyl and cyclohexyl analogs, leading to potentially divergent membrane permeability, aqueous solubility, and metabolic stability [1]. Consequently, assuming a generic carbamate building block with the same substituents will reproduce the properties of the cyclobutyl‑specific analog risks altering pharmacokinetic and synthetic outcomes in multi‑step sequences.

Quantitative Comparator-Based Evidence for tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate Differentiation


Distinct Logarithmic Partition Coefficient (XLogP3-AA) Values Among Cycloalkyl Carbamate Analogs

The calculated XLogP3-AA value for tert‑butyl N‑[1‑(1,2‑dihydroxyethyl)cyclobutyl]carbamate is 0.9, placing it between the more hydrophilic cyclopropyl analog (0.6) and the more lipophilic cyclohexyl analog (1.8) [1]. This 0.3 and 0.9 unit difference indicates a substantially altered partitioning behavior that can influence oral absorption and central nervous system penetration.

Lipophilicity Drug design Physicochemical property

Molecular Size Differentiation: Heavy Atom Count as a Descriptor of Steric Bulk

The heavy atom count for tert‑butyl N‑[1‑(1,2‑dihydroxyethyl)cyclobutyl]carbamate is 16, compared to 15 for the cyclopropyl analog and 18 for the cyclohexyl analog [1]. This incremental size difference translates into distinct van der Waals volumes and may affect protein‑binding cavity occupancy, metabolic enzyme recognition, and the ability to serve as a conformational constraint in peptidomimetic scaffolds.

Molecular size Steric effects Physicochemical property

Conservation of Hydrogen Bond Donor/Acceptor Count Confirms Targeted Physicochemical Manipulation

All three cycloalkyl carbamate analogs possess 3 hydrogen bond donors and 4 hydrogen bond acceptors, with a topological polar surface area of 78.8 Ų [1]. This invariance indicates that the diol‑carbamate pharmacophore is preserved, and the observed physicochemical divergence stems solely from the cycloalkyl ring size. Therefore, the cyclobutyl compound allows medicinal chemists to tune lipophilicity and steric bulk without altering hydrogen‑bonding capacity—a key advantage when optimizing pharmacokinetic parameters while maintaining target engagement.

Hydrogen bonding Drug-likeness Physicochemical property

High-Impact Application Scenarios for tert-Butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate Based on Quantitative Differentiation


Oral Drug Candidate Scaffold Requiring Balanced Lipophilicity

When designing an orally bioavailable small molecule, a logP around 0.9 is often optimal for balancing aqueous solubility and passive membrane permeability. The cyclobutyl carbamate's intermediate logP, documented in Section 3, makes it a preferred starting point over the more hydrophilic cyclopropyl or the more lipophilic cyclohexyl analogs [1].

Peptidomimetic Design Needing Moderate Conformational Restriction

The cyclobutyl ring provides greater conformational restriction than an open‑chain alkyl group but less strain than a cyclopropyl ring. The heavy atom count and steric profile presented in Section 3 suggest that the cyclobutyl scaffold can mimic turn structures in peptides while maintaining synthetic accessibility [1].

Fragment-Based Lead Optimization Requiring Independent Tuning of Hydrogen Bonding and Lipophilicity

Because hydrogen bond donor/acceptor counts and TPSA are identical across the cycloalkyl analogs (Section 3), the cyclobutyl version enables medicinal chemists to explore lipophilicity‑driven SAR without perturbing the hydrogen‑bonding pharmacophore, a critical advantage in fragment elaboration campaigns [1].

Building Block for Carbamate ProTide or Diol‑Based Reversible Covalent Inhibitors

The vicinal diol moiety can be exploited for reversible covalent inhibition (e.g., boronate ester formation) or for conversion to an aldehyde/ketone handle. The cyclobutyl ring's moderate size balances the reactivity of the diol with sufficient steric shielding, as implied by its intermediate heavy atom count relative to the cyclopropyl and cyclohexyl comparators [1].

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